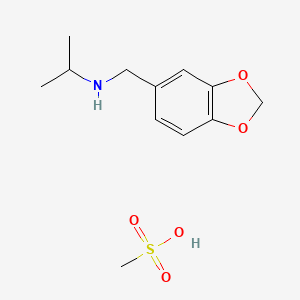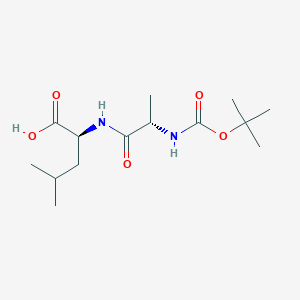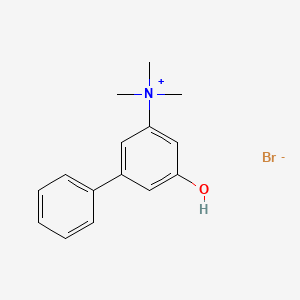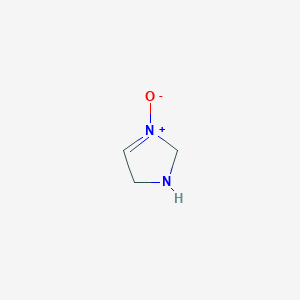
1-Chloro-3-(3-methylbutoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(3-methylbutoxy)propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a chlorine atom and a 3-methylbutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(3-methylbutoxy)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-chloro-2,3-epoxypropane with 3-methylbutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the opening of the epoxide ring, followed by nucleophilic substitution to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(3-methylbutoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorine atom can be reduced to form a hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thioethers.
Aplicaciones Científicas De Investigación
1-Chloro-3-(3-methylbutoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(3-methylbutoxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and affect biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3-methoxy-2-propanol
- 1-(2-butoxypropoxy)propan-2-ol
- 2-Propanol, 1-chloro-3-methoxy-
Uniqueness
1-Chloro-3-(3-methylbutoxy)propan-2-ol is unique due to the presence of the 3-methylbutoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
70602-91-4 |
|---|---|
Fórmula molecular |
C8H17ClO2 |
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
1-chloro-3-(3-methylbutoxy)propan-2-ol |
InChI |
InChI=1S/C8H17ClO2/c1-7(2)3-4-11-6-8(10)5-9/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
IMAFVPGHNXZBNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)




![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)
